molecular formula C17H19BrN4OS B2912272 N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251551-27-5

N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2912272
CAS RN: 1251551-27-5
M. Wt: 407.33
InChI Key: NDWNBTVYFKKYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, also known as BPTA, is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine. BPTA is a thioacetamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is not fully understood, but it is thought to involve the inhibition of various cellular processes, including DNA synthesis and cell division. N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a useful tool for the development of new cancer therapies.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways involved in cancer progression. Additionally, N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is its potent cytotoxic activity against cancer cells, making it a useful tool for the development of new cancer therapies. Additionally, N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are numerous future directions for the study of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, including further investigation into its mechanism of action and potential therapeutic applications. Additionally, researchers may explore the use of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide in combination with other drugs or therapies to enhance its effectiveness. Finally, the development of new synthetic methods for the production of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetic acid in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via an amide bond formation mechanism, resulting in the formation of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide as a white crystalline solid.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields of medicine. One area of particular interest is the use of N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide as a potential therapeutic agent for the treatment of cancer. Studies have shown that N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-12-4-5-14(13(18)10-12)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWNBTVYFKKYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

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